N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide
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Overview
Description
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a pyridine ring, which is further connected to a benzohydrazide moiety. The presence of chlorine and methyl groups in its structure contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide typically involves the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with 2-methylbenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide: shares similarities with other sulfonyl hydrazides and pyridine derivatives.
Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide groups.
Pyridine derivatives: Compounds containing the pyridine ring with various substituents.
Uniqueness
- The combination of a sulfonyl group with a pyridine ring and a benzohydrazide moiety makes N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide unique.
- The presence of chlorine and methyl groups further distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
This detailed article provides a comprehensive overview of N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(6-chloro-5-methylpyridin-3-yl)sulfonyl-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-5-3-4-6-12(9)14(19)17-18-22(20,21)11-7-10(2)13(15)16-8-11/h3-8,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGEZDJIWTCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CN=C(C(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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